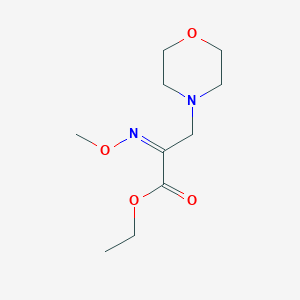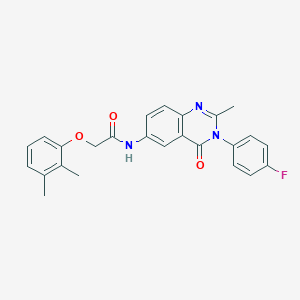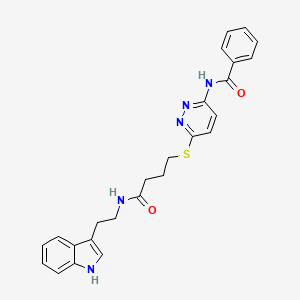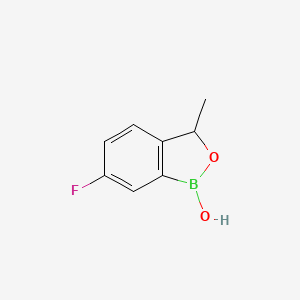
6-fluoro-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-fluoro-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol is a chemical compound with the molecular formula C8H8BFO2.
作用机制
Target of Action
The primary target of 6-Fluoro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole is a cytoplasmic enzyme called leucyl-tRNA synthetase . This enzyme plays a crucial role in the translation process, which is essential for protein synthesis in cells .
Mode of Action
6-Fluoro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole interacts with its target by inhibiting the function of leucyl-tRNA synthetase . This inhibition disrupts the translation process, thereby preventing the synthesis of proteins necessary for the survival and growth of cells .
Biochemical Pathways
The compound affects the protein synthesis pathway by inhibiting the function of leucyl-tRNA synthetase . This disruption in the translation process can lead to downstream effects such as the inhibition of cell growth and proliferation .
Pharmacokinetics
Benzoxaboroles, the class of compounds to which it belongs, are known for their desirable physicochemical and drug-like properties . These properties may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability .
Result of Action
The inhibition of leucyl-tRNA synthetase by 6-Fluoro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole leads to a disruption in protein synthesis . This disruption can result in the inhibition of cell growth and proliferation, potentially leading to cell death .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol typically involves the reaction of 6-fluoro-3-methylphenol with boronic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and pressure, to achieve higher yields and purity .
化学反应分析
Types of Reactions
6-fluoro-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert it into different boron-containing compounds.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
科学研究应用
6-fluoro-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial and fungal infections.
相似化合物的比较
Similar Compounds
6-fluoro-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol: A closely related compound with similar structural features.
6-fluoro-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol:
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine atom and boron-containing ring structure contribute to its reactivity and potential as a versatile building block in organic synthesis .
属性
IUPAC Name |
6-fluoro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BFO2/c1-5-7-3-2-6(10)4-8(7)9(11)12-5/h2-5,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYLCBVUUKQCPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(C=CC(=C2)F)C(O1)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-ACETAMIDOPHENYL)-2-[(2-NITRO-4-TRIFLUOROMETHANESULFONYLPHENYL)SULFANYL]ACETAMIDE](/img/structure/B2934657.png)
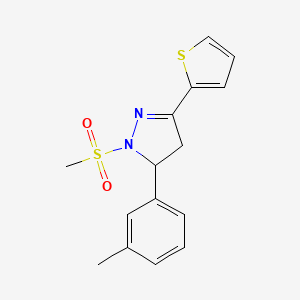
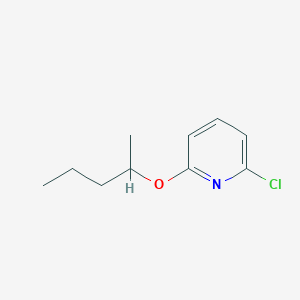
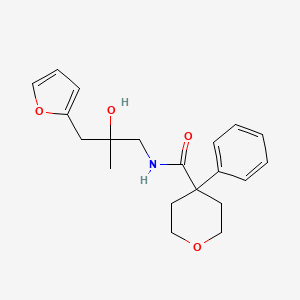
![5-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2934665.png)
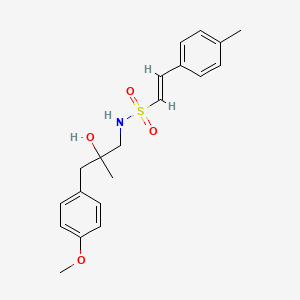
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2934667.png)
![N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2934668.png)


